Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Halogenation: The starting material, a benzoic acid derivative, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the aromatic ring.
Esterification: The halogenated benzoic acid is then esterified to form the corresponding methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boronic ester reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Benzoates: Formed through nucleophilic substitution reactions
Scientific Research Applications
Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has diverse applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals through Suzuki-Miyaura coupling.
Medicinal Chemistry: Utilized in the development of new drug candidates by facilitating the construction of biaryl motifs, which are common in many biologically active compounds.
Material Science: Employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.
Biological Studies: Used as a tool in chemical biology to modify biomolecules and study their functions.
Mechanism of Action
The primary mechanism of action for Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is through its role in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substitution pattern on the aromatic ring.
Methyl 2-fluorobenzoate: Lacks the boronic ester group but shares the fluorinated benzoate core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzoate moiety.
Uniqueness
Methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms, along with the boronic ester group, makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)11(17)7-10(9)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAMHLJKBXIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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